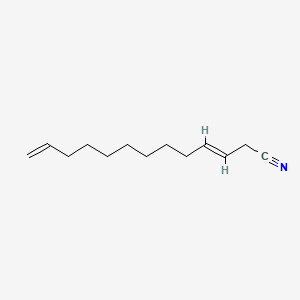
3,12-Tridecadienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,12-Tridecadienenitrile is an organic compound with the molecular formula C13H21N It is characterized by the presence of a nitrile group (-CN) and two double bonds in its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,12-Tridecadienenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions. One common method is the hydrocyanation of diene precursors, where a nitrile group is introduced into the carbon chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrocyanation processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,12-Tridecadienenitrile can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or ozone can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Functionalized nitriles or amides.
Applications De Recherche Scientifique
3,12-Tridecadienenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of fragrances and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,12-Tridecadienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The double bonds can undergo various transformations, contributing to the compound’s reactivity and versatility in chemical synthesis.
Comparaison Avec Des Composés Similaires
3,12-Tridecadienal: Similar structure but with an aldehyde group instead of a nitrile group.
3,12-Tridecadienoic acid: Contains a carboxylic acid group instead of a nitrile group.
3,12-Tridecadienol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness: 3,12-Tridecadienenitrile is unique due to its nitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. The presence of double bonds also enhances its versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
124071-42-7 |
|---|---|
Formule moléculaire |
C13H21N |
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
(3E)-trideca-3,12-dienenitrile |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,10-11H,1,3-9,12H2/b11-10+ |
Clé InChI |
DBWSGRFEGVADLQ-ZHACJKMWSA-N |
SMILES isomérique |
C=CCCCCCCC/C=C/CC#N |
SMILES canonique |
C=CCCCCCCCC=CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



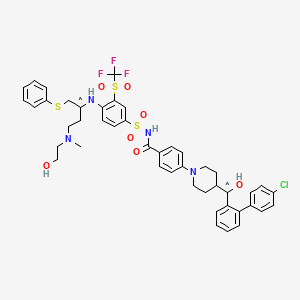
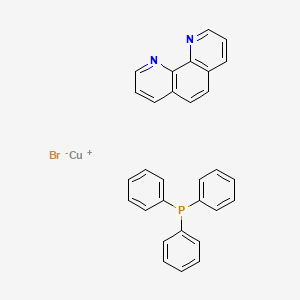
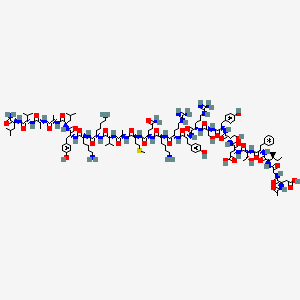



![5-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-phenylethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12350232.png)
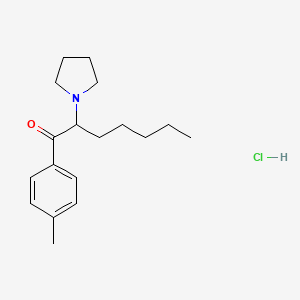

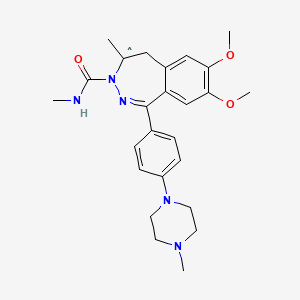
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid](/img/structure/B12350290.png)
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12350293.png)
